2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-aminopropan-2-yl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,8)6-9-3-4(10-6)5(11)12/h3H,8H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
GNNZDPAYDKPKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(N1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopropan-2-yl with imidazole-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce imidazole-4-methanol derivatives.
Scientific Research Applications
Androgen Receptor Modulation
The compound has been identified as a potent androgen receptor modulator. Research indicates that it shows high affinity and strong antagonistic activity against androgen receptors, which is crucial in the treatment of androgen-dependent conditions such as prostate cancer. In vitro studies have demonstrated that compounds similar to 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid effectively inhibit the proliferation of prostatic cancer cell lines, suggesting its potential utility as a therapeutic agent in oncology .
Anticancer Activity
Several studies have explored the anticancer properties of imidazole derivatives. For example, compounds designed with imidazole structures have shown significant cytotoxicity against various human cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth by targeting specific cellular pathways .
Case Study: Antitumor Efficacy
A notable case study involved the synthesis and evaluation of various imidazole-based compounds for their anticancer efficacy. The synthesized compounds were tested against a panel of cancer cell lines under National Cancer Institute protocols, revealing significant growth inhibition rates and establishing a structure-activity relationship that underscores the importance of substituent variations on the imidazole ring .
Comparative Data Table
| Property/Characteristic | This compound | Related Imidazole Compounds |
|---|---|---|
| Androgen Receptor Affinity | High | Moderate to High |
| Cytotoxicity (GI50) | Low micromolar range | Varies widely |
| Selectivity for Cancer Cells | High | Variable |
| Mechanism of Action | AR antagonism, apoptosis induction | Diverse (depends on structure) |
| Therapeutic Potential | Prostate cancer treatment | Broad spectrum (various cancers) |
Mechanism of Action
The mechanism of action of 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The imidazole scaffold is highly versatile, with substitutions influencing biological activity, solubility, and chemical reactivity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility: The target compound’s amino and carboxylic acid groups improve aqueous solubility compared to lipophilic analogs like 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid .
- Acidity : Electron-withdrawing substituents (e.g., Cl in chlorophenyl derivatives) lower the pKa of the carboxylic acid, enhancing its deprotonation at physiological pH .
Biological Activity
2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid, often referred to as a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its diverse biological roles. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives. In particular, compounds related to this compound have shown promising results against various cancer cell lines.
Case Study: In Silico Screening
A study conducted an in silico screening of imidazole derivatives for their activity against renal cell carcinoma (RCC). Two compounds exhibited low micromolar IC50 values, indicating significant cytotoxicity against A498 and 786-O cell lines. The structure-activity relationship (SAR) suggested that specific substituents on the imidazole ring were crucial for enhancing activity ( ).
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5g | 10 | A498 |
| 5k | 30 | 786-O |
Antibacterial Activity
Imidazole derivatives have also been explored for their antibacterial properties. A study on related compounds indicated that certain derivatives could inhibit metallo-beta-lactamases (MBLs), which are responsible for antibiotic resistance in Gram-negative bacteria.
The mechanism involves the interaction of imidazole derivatives with the active site of MBLs, leading to enhanced efficacy when combined with carbapenem antibiotics. For instance, a derivative displayed synergistic effects with meropenem against resistant strains of Pseudomonas aeruginosa ( ).
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focal point in drug design. Research indicates that imidazole derivatives can act as effective inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition is relevant for metabolic disorders and obesity treatment ( ).
Table: Enzyme Inhibition Activity
| Enzyme | Compound | Inhibition Type |
|---|---|---|
| Acetyl-CoA Carboxylase | This compound | Competitive |
| Metallo-beta-lactamase | Related Derivative | Non-competitive |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Aminopropan-2-yl)-1H-imidazole-4-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of substituted aldehydes with ammonium acetate in acidic conditions. For example, imidazole derivatives are often synthesized using oxalaldehyde and ammonium hydroxide in ethanol, followed by purification via flash column chromatography (e.g., dichloromethane as eluent) . Post-synthesis, purity can be confirmed using HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆ solvent for proton environment analysis). Impurity profiling should include mass spectrometry (LC-MS) to detect byproducts like desethyl or amide analogs .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in polar (water, DMSO) and non-polar solvents (dichloromethane) at varying pH levels (1–14). For stability, incubate the compound at 25°C, 37°C, and 60°C over 72 hours, analyzing degradation via UV-Vis spectroscopy (λ = 230–300 nm) and TLC . Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to identify melting points and phase transitions .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this optimization?
- Methodological Answer : Perform in silico SAR studies using molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors). Modify substituents like the aminopropan-2-yl group or carboxylic acid moiety, and synthesize analogs via reductive amination or Suzuki coupling . Validate predictions using in vitro assays (e.g., enzyme inhibition IC₅₀ determination) and compare with computational binding energies .
Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardize assays using reference compounds (e.g., USP standards) and validate purity via elemental analysis (C, H, N) and HRMS. Cross-validate findings using orthogonal methods: for example, corroborate antimicrobial activity with both broth microdilution (CLSI guidelines) and agar diffusion assays .
Q. How can researchers characterize the compound’s interaction with biological targets at the molecular level?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, ΔH, ΔS). For intracellular targets, employ fluorescence polarization assays with labeled ligands or CRISPR-edited cell lines to assess pathway modulation . Structural insights can be obtained via X-ray crystallography (e.g., CCDC 1038591 as a reference for imidazole-protein complexes) .
Analytical & Safety Considerations
Q. What analytical methods are critical for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Develop a validated LC-MS/MS protocol using deuterated internal standards. Optimize ionization parameters (ESI+ mode, m/z 200–400 range) and chromatographic separation (HILIC column for polar metabolites). For tissue samples, employ homogenization in PBS followed by protein precipitation (acetonitrile) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Store the compound in airtight containers at –20°C. Acute toxicity should be assessed via OECD Guideline 423 (acute oral toxicity in rodents), and waste must be neutralized before disposal .
Data Interpretation & Theoretical Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., enzyme inhibition mechanisms)?
- Methodological Answer : Link experimental data to existing models, such as competitive inhibition kinetics (Lineweaver-Burk plots) or allosteric modulation hypotheses. Use molecular dynamics simulations (GROMACS) to explore conformational changes in target enzymes upon compound binding . Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
